molecular formula C26H24N2O5 B11188462 Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11188462
M. Wt: 444.5 g/mol
InChI Key: AIEFIJJVTZQOCU-UHFFFAOYSA-N
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Description

This compound belongs to the spirochromene-indole family, characterized by a fused chromene and indole system connected via a spiro carbon. Its molecular formula is C26H24N2O5, featuring a 2-methylphenyl substituent at the 7-position of the chromene ring and an ethyl ester group at the 3-position . The spiro architecture induces conformational rigidity, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2'-amino-7'-(2-methylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C26H24N2O5/c1-3-32-24(30)22-23(27)33-20-13-15(16-9-5-4-8-14(16)2)12-19(29)21(20)26(22)17-10-6-7-11-18(17)28-25(26)31/h4-11,15H,3,12-13,27H2,1-2H3,(H,28,31)

InChI Key

AIEFIJJVTZQOCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone under microwave irradiation . This method is efficient and yields the desired spirochromene derivative with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as silica-supported ionic liquids, can enhance the efficiency of the reaction . Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can have enhanced biological activity .

Scientific Research Applications

Ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-(2-methylphenyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Variations

The compound shares a spirochromene-indole scaffold with several analogues but differs in substituents and stereochemistry:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Ethyl 2-amino-7-(2-methylphenyl)-...-carboxylate (Target) 2-methylphenyl (C7) C26H24N2O5 444.4 Enhanced lipophilicity due to methyl group; potential steric effects
Ethyl (4S,7R)-2-amino-7-phenyl-...-carboxylate Phenyl (C7) C25H22N2O5 430.5 Lacks methyl group; planar phenyl may reduce solubility
Ethyl 2-amino-7,7-dimethyl-...-carboxylate 7,7-dimethyl (chromene) C23H24N2O5 432.5 Dimethyl groups increase steric hindrance and thermal stability
(S)-Ethyl 2-amino-1'-methyl-...-carboxylate (87l) Methyl (indoline) C23H23N3O5 433.4 Indoline substitution alters electron density at the spiro junction

Key Observations :

  • 7,7-dimethyl substituents () introduce steric constraints, affecting molecular conformation and intermolecular interactions.

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Crystal Packing

Crystallographic data reveals distinct hydrogen-bonding patterns:

Compound Hydrogen Bonds (D–H⋯A) Bond Length (Å) Symmetry Code Reference ID
Target Compound (hypothetical) N–H⋯O (amide-carbonyl) ~2.03–2.54 Not reported
Ethyl 7,7-dimethyl-...-carboxylate N1–H1A⋯O4 (2.03 Å), N1–H1B⋯O3 (1.92 Å) 2.03–1.92 (i) x, y+1, z

The 7,7-dimethyl analogue forms stronger intermolecular H-bonds (1.92 Å vs. 2.03 Å), suggesting tighter crystal packing and higher melting points (257–258°C in vs. ~250°C for phenyl analogues).

Spectroscopic Data
  • IR Spectroscopy :
    • Target compound (expected): Peaks at ~1660–1690 cm<sup>-1</sup> (C=O stretch), ~3300 cm<sup>-1</sup> (N–H).
    • 7,7-Dimethyl analogue (): 1667 cm<sup>-1</sup> (C=O), 3187 cm<sup>-1</sup> (N–H), confirming structural similarity.
  • <sup>1</sup>H NMR :
    • Methyl groups in the target compound (e.g., δ 2.46 ppm for 2-methylphenyl) vs. δ 0.79–1.03 ppm for 7,7-dimethyl groups ().

Biological Activity

Ethyl 2-amino-7-(2-methylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C26H24N2O5
  • Molecular Weight : 444.48 g/mol
  • CAS Number : 726201-21-4

Structure

The compound features a spiro[chromene-indole] core, which is known for its diverse biological activities. The presence of the amino group and the carboxylate moiety contributes to its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For instance, it has shown inhibitory effects on certain kinases involved in cancer cell proliferation.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on human breast cancer cells.
    • Findings : The compound induced apoptosis in a dose-dependent manner with IC50 values lower than those of standard chemotherapeutic agents.
  • Antioxidant Activity Assessment :
    • Objective : To measure the compound's efficacy in reducing oxidative stress.
    • Findings : Demonstrated a significant reduction in malondialdehyde levels and increased glutathione levels in treated cells compared to controls.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effect on specific kinases.
    • Findings : Showed promising results in inhibiting kinase activity associated with tumor growth.

Research Findings Summary Table

Activity TypeAssessed EffectKey Findings
AnticancerCytotoxicityInduces apoptosis in cancer cells
AntioxidantFree radical scavengingReduces oxidative stress markers
Enzyme InhibitionKinase activityInhibits specific kinases
AntimicrobialBacterial and fungal inhibitionEffective against several pathogens

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